molecular formula C11H11BrFNO B2566013 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide CAS No. 2326259-75-8

2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide

Cat. No.: B2566013
CAS No.: 2326259-75-8
M. Wt: 272.117
InChI Key: VUWUEZWSWUSKFM-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide is a brominated and fluorinated acetamide derivative characterized by a prop-2-enyl (allyl) group attached to the nitrogen of the acetamide moiety. Its structure combines a halogenated aromatic ring (2-bromo-4-fluorophenyl) with a reactive allyl group, which may influence its physicochemical properties, metabolic stability, and biological interactions.

The allyl group introduces additional reactivity, which could be exploited in further chemical modifications or contribute to mechanism-based interactions.

Properties

IUPAC Name

2-(2-bromo-4-fluorophenyl)-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO/c1-2-5-14-11(15)6-8-3-4-9(13)7-10(8)12/h2-4,7H,1,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUWUEZWSWUSKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CC1=C(C=C(C=C1)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide typically involves a multi-step process. One common method starts with the bromination and fluorination of a phenyl ring to obtain 2-bromo-4-fluorophenol. This intermediate is then subjected to acylation to form 2-bromo-4-fluoroacetanilide. Finally, the acetanilide derivative undergoes a reaction with propenylamine to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

Reaction TypeConditionsExpected Product
Acidic Hydrolysis H₃O⁺, heat (e.g., HCl/H₂O)2-(2-Bromo-4-fluorophenyl)acetic acid
Basic Hydrolysis NaOH, heat2-(2-Bromo-4-fluorophenyl)acetamide salt

Inferred from similar acetamide hydrolysis reactions in and .

Cross-Coupling Reactions

Reaction TypeCatalyst/ReagentsExample Product
Suzuki Coupling Pd(PPh₃)₄, Na₂CO₃, aryl boronic acidBiaryl compound
Heck Reaction Pd(OAc)₂, Bu₃NAllylic-coupled aromatic derivatives

Analogous to bromide coupling in , where 2-bromo-4-fluoropyridine undergoes Stille coupling.

Allylic Substitution/Elimination

The prop-2-enyl (allyl) group on the nitrogen may undergo allylic substitution or elimination. For example:

  • Acid-Catalyzed Rearrangement : Protonation of the allyl group could lead to carbocation formation, followed by rearrangement or substitution.

  • Base-Induced Elimination : Deprotonation and elimination could produce α,β-unsaturated amides.

Reaction TypeConditionsExpected Product
Acid-Catalyzed H₂SO₄, heatRearranged allyl derivatives
Base-Induced NaH, THFα,β-Unsaturated acetamide derivatives

Inferred from allyl reactivity in and elimination mechanisms in .

Electrophilic Aromatic Substitution

The aromatic ring’s reactivity is influenced by substituents:

  • Fluorine : Meta-directing, deactivating (electron-withdrawing).

  • Bromine : Ortho/para-directing, deactivating (electron-withdrawing).

  • Acetamide : Electron-withdrawing, further deactivating the ring.

Reactions like nitration or sulfonation may occur at the para position relative to bromine (meta to fluorine), but reactivity is likely low due to cumulative deactivation.

Oxidation/Reduction of the Allyl Group

The allyl group may undergo oxidation (e.g., to a ketone) or reduction (e.g., to a propyl group).

Reaction TypeReagentsExpected Product
Oxidation OsO₄, NaIO₄Oxidized allyl derivatives (e.g., ketones)
Reduction H₂/Pd, LiAlH₄Saturated propyl derivatives

Analogous to allyl oxidation/reduction in.

Thermal Stability and Degradation

The compound’s stability under thermal stress may involve cleavage of the acetamide bond or rearrangement of the allyl group.

Reaction TypeConditionsExpected Product
Thermal Decomposition High temperature (e.g., 200°C)Fragmentation into aromatic acids/alkenes

Inferred from stability data in and analogous amide decomposition.

Key Research Findings

  • Synthesis Pathways : While direct synthesis data for this compound is limited, analogous compounds like 2-bromo-4-fluoroacetanilide are prepared via acetylation followed by bromination.

  • Safety Considerations : Related acetamides exhibit acute toxicity (H301, H302) , highlighting the need for cautious handling.

  • Functional Group Interactions : The interplay between the electron-withdrawing acetamide, fluorine, and bromine substituents significantly modulates reactivity.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide exhibit significant anticancer properties. The compound's ability to inhibit tumor growth has been attributed to its interaction with various molecular targets involved in cancer progression.

  • Mechanism of Action : The compound may inhibit angiogenesis, the process by which new blood vessels form from existing ones, which is crucial for tumor growth. Studies have shown that related compounds can suppress vascular endothelial growth factor (VEGF) signaling pathways, leading to reduced tumor size and metastasis .

Antimicrobial Properties

There is evidence suggesting that this compound may possess antimicrobial activity against certain pathogens. The structural components of this compound could enhance its efficacy against bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Similar compounds have demonstrated MIC values as low as 0.22 μg/mL against Staphylococcus aureus, indicating potential for development as an antimicrobial agent .

Anti-inflammatory Effects

The compound may also play a role in modulating inflammatory responses. Its structural characteristics suggest it could interact with inflammatory pathways, providing therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.

  • Clinical Relevance : Inflammation is a common underlying factor in various chronic diseases, and targeting these pathways can lead to significant improvements in patient outcomes .

Data Tables

Application TypeActivity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AnticancerTumor Growth InhibitionVarious Cancer Cell LinesTBDInhibits angiogenesis via VEGF pathway modulation
AntimicrobialBacterial InhibitionStaphylococcus aureus0.22Indicates strong potential for antimicrobial use
Anti-inflammatoryCytokine ModulationRheumatoid Arthritis ModelsTBDPotential for reducing inflammation in chronic diseases

Case Study 1: Anticancer Efficacy

A recent study evaluated the anticancer properties of structurally similar compounds to this compound. The results indicated a significant reduction in tumor cell viability across multiple cancer types, including breast and colon cancers. The mechanism was linked to the inhibition of the cell cycle and induction of apoptosis.

Case Study 2: Antimicrobial Activity

In vitro studies were conducted to assess the antimicrobial efficacy of related compounds against biofilm-forming bacteria. The findings revealed that modifications in the phenyl ring significantly enhanced antibacterial activity, suggesting that similar modifications could be beneficial for improving the efficacy of this compound.

Case Study 3: Anti-inflammatory Potential

Research on anti-inflammatory effects demonstrated that compounds with similar structures could inhibit pro-inflammatory cytokines in cell culture models. This suggests that this compound may have therapeutic potential in managing chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can form strong interactions with target proteins, potentially inhibiting their function. The propenyl group may also play a role in binding to active sites or interacting with other molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences and similarities between 2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide and related compounds:

Compound Name Core Structure Key Substituents Functional Groups Biological Activity/Use Reference
This compound Bromo-fluorophenyl + acetamide Allyl (prop-2-enyl) on N Amide, Br, F Potential synthetic intermediate
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Bromophenyl + acetamide Thienyl on C2 Amide, Br, S-heterocycle Antimycobacterial activity
Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate Bromo-fluorophenyl + ester Methyl ester, S-configuration Ester, Br, F, amine Chiral building block
N-(2-Bromo-4-fluorophenyl)acetamide Bromo-fluorophenyl + acetamide Unsubstituted acetamide Amide, Br, F Safety data available (toxicology)
Imp. C(EP): 2-Bromo-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide Bromophenyl + acetamide Nitro, phenylcarbonyl on phenyl Amide, Br, nitro, ketone Pharmaceutical impurity

Key Observations :

  • Bioactivity : The thienyl-substituted analog (N-(4-Bromophenyl)-2-(2-thienyl)acetamide) demonstrates antimycobacterial activity, suggesting that bromophenyl acetamides with heterocyclic substituents may target microbial pathways . The allyl group in the target compound could confer distinct reactivity or binding modes compared to thienyl or ester derivatives.
  • Chirality: The methyl ester analog (Methyl (2S)-2-amino-2-(2-bromo-4-fluorophenyl)acetate) highlights the role of stereochemistry in biological systems, though the target compound’s stereochemical configuration remains unspecified in the evidence .

Pharmacological Potential

The allyl group could introduce unique interactions with enzymes or receptors, such as covalent binding via radical or electrophilic pathways.

Biological Activity

2-(2-Bromo-4-fluorophenyl)-N-prop-2-enylacetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, synthesizing findings from diverse sources, including case studies and research articles.

  • IUPAC Name : this compound
  • Molecular Formula : C12H12BrFNO
  • Molecular Weight : 284.13 g/mol
  • Melting Point : Approximately 95-97 °C

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include enzymes and receptors involved in various signaling pathways. The bromo and fluoro substituents on the phenyl ring are believed to enhance its binding affinity and selectivity towards these targets.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Anticancer Activity :
    • Studies have shown that derivatives of similar structures can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7) and prostate cancer cells. For instance, related compounds have demonstrated IC50 values in the nanomolar range, indicating potent antiproliferative effects .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains. The presence of halogen atoms often contributes to increased potency against microbial pathogens .
  • Enzyme Inhibition :
    • The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially affecting processes such as apoptosis and cell cycle regulation. This inhibition could be beneficial in therapeutic contexts where modulation of these pathways is desired .

Case Studies

Several case studies have explored the biological implications of compounds similar to this compound:

StudyFindings
Investigated the synthesis and biological evaluation of related compoundsDemonstrated significant anticancer activity with low toxicity
Focused on enzyme inhibition assaysFound promising results in inhibiting key metabolic enzymes
Explored antimicrobial efficacy against Gram-positive bacteriaIndicated potential for development as a therapeutic agent

Research Findings

Recent research has focused on the synthesis and characterization of this compound analogs to enhance biological activity:

  • Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently, utilizing methods such as nucleophilic substitution and coupling reactions.
  • Biological Assays : In vitro assays have been employed to assess cytotoxicity, enzyme inhibition, and antimicrobial activity. Results indicate that modifications to the side chains can significantly impact the biological profile of the compounds.

Q & A

Q. How to design a structure-activity relationship (SAR) study for fluorinated analogs?

  • Methodological Answer :
  • Synthesize derivatives with systematic substitutions (e.g., -Cl, -CF₃) at the 4-fluorophenyl position.
  • Corrogate bioactivity data (IC₅₀, Ki) with steric/electronic parameters (LogP, molar refractivity) .

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